molecular formula C7H9NO3 B11920712 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid

5-(Aminomethyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B11920712
M. Wt: 155.15 g/mol
InChI Key: UGBIJHMUNGRXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3-methylfuran-2-carboxylic acid is a bio-based compound derived from biomass It is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides

Chemical Reactions Analysis

5-(Aminomethyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include ammonia, hydrogen, and various catalysts such as cobalt phosphide . The major products formed from these reactions include primary amines and other substituted furan derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a monomer for the synthesis of biobased polyamides and other polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of sustainable materials and bioplastics.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a precursor for the synthesis of other bioactive molecules, influencing various biochemical pathways. Its effects are mediated through its conversion to different derivatives that interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 5-(Aminomethyl)-3-methylfuran-2-carboxylic acid include:

    5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of this compound.

    5-Formyl-2-furancarboxylic acid (FFCA): An intermediate in the synthesis process.

    5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA): Another derivative of HMF with similar properties.

The uniqueness of this compound lies in its potential as a monomer for biobased polyamides, offering a sustainable alternative to traditional petroleum-based monomers .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-(aminomethyl)-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C7H9NO3/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,3,8H2,1H3,(H,9,10)

InChI Key

UGBIJHMUNGRXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.